molecular formula C8H16O5S B8445897 (5,5-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate

(5,5-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate

Cat. No. B8445897
M. Wt: 224.28 g/mol
InChI Key: FAMJOEPSAJXLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,5-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C8H16O5S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,5-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,5-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5,5-Dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

(5,5-dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate

InChI

InChI=1S/C8H16O5S/c1-8(2)6-11-7(4-12-8)5-13-14(3,9)10/h7H,4-6H2,1-3H3

InChI Key

FAMJOEPSAJXLRM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CO1)COS(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5,5-Dimethyl-1,4-dioxan-2-yl)methanol (740 mg, 5.06 mmol) and TEA (0.988 mL, 7.09 mmol) were dissolved in DCM (20 mL). At 0° C. MsCl (0.473 mL, 6.07 mmol) was added dropwise. After the addition the solution was warmed to ambient temperature and stirred for 1 hr. Saturated NaHCO3 solution was added and the two layers were separated. The aqueous layer was extracted three times with DCM. The organic layers were combined, dried over Na2SO4 and concentrated. The resulting residue was purified on a silica gel column (heptane:EtOAc 4:1 to 1:1) to give the product as a colorless oil (805 mg, 71%). 1H NMR (400 MHz, CDCl3) δ ppm 4.18-4.19 (2H, m), 3.71-3.76 (1H, m), 3.66 (1H, t, J=10.8 Hz), 3.52-3.57 (2H, m), 3.37 (1H, d, J=11.6 Hz), 3.03 (3H, s), 1.28 (3H, s), 1.09 (3H, s).
Quantity
740 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.988 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.473 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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